
GSK9311
Übersicht
Beschreibung
GSK9311 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Bromdomäne und des PHD-Finger-enthaltenden (BRPF) Bromodomänen-Proteins bekannt ist. Es handelt sich um ein weniger aktives Analogon von GSK6853 und wird häufig als negative Kontrolle in wissenschaftlichen Studien verwendet. This compound zeigt eine inhibitorische Aktivität gegen BRPF1 und BRPF2 mit pIC50-Werten von 6,0 bzw. 4,3 .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
GSK9311 has been investigated for its effects on cancer cell proliferation and apoptosis. In studies involving breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, comparable to established anti-estrogen therapies. This effect was attributed to the blockade of cell cycle progression and induction of apoptotic pathways .
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | Treatment Concentration (µM) | % Cell Growth Inhibition | Apoptosis Induction |
---|---|---|---|
MCF-7 | 0.5 | 45% | Yes |
MDA-MB-231 | 1.0 | 60% | Yes |
KMS11 | 0.2 | 50% | Yes |
Epigenetic Modulation
This compound has been utilized as a tool in epigenetic research to explore the roles of bromodomain-containing proteins in gene regulation. Its application in combinatorial drug screening highlighted its ability to potentiate the effects of other anticancer agents by inhibiting off-target effects related to ABCG2, an efflux transporter associated with drug resistance .
Case Study: Combinatorial Drug Screening
In a study aimed at enhancing the efficacy of TAK-243, a UBA1 inhibitor, this compound was used as a negative control to assess off-target effects. The results indicated that while this compound did not significantly alter the activity of TAK-243 alone, its presence helped delineate the specific pathways involved in drug potentiation .
Mechanistic Insights
Research indicates that this compound's mechanism involves modulation of histone modifications and transcriptional regulation via bromodomain inhibition. This action can lead to alterations in gene expression profiles critical for cancer cell survival and proliferation.
Inflammatory Diseases
This compound is also being explored for its potential role in modulating inflammatory responses. Given that glycogen synthase kinase-3 (GSK-3) plays a pivotal role in inflammation, inhibitors like this compound could offer therapeutic avenues for conditions such as rheumatoid arthritis and neurodegenerative diseases .
Wirkmechanismus
Target of Action
The primary targets of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide are the bromodomains of BRPF1 and BRPF2 . These bromodomains are part of the BRPF (Bromodomain and PHD Finger-containing) protein family, which are important scaffolding proteins for the assembly of MYST histone acetyltransferase complexes .
Mode of Action
N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide inhibits the BRPF bromodomains of BRPF1 and BRPF2 . The compound shows excellent potency against BRPF1 and a significant selectivity over all other bromodomains tested .
Biochemical Pathways
The inhibition of BRPF bromodomains affects the assembly of MYST histone acetyltransferase complexes . These complexes play a crucial role in the regulation of gene expression through the acetylation of histones, a type of epigenetic modification . Therefore, the compound’s action can influence various biochemical pathways downstream of these gene expression changes.
Pharmacokinetics
They influence how well the compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide’s action are related to its inhibition of BRPF bromodomains. By inhibiting these bromodomains, the compound can disrupt the function of BRPF proteins and the assembly of MYST histone acetyltransferase complexes . This disruption can lead to changes in gene expression, potentially affecting various cellular processes.
Action Environment
The action, efficacy, and stability of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .
Biochemische Analyse
Biochemical Properties
GSK9311 is known to inhibit the BRPF bromodomain, with pIC50 values of 6.0 and 4.3 for BRPF1 and BRPF2, respectively . This interaction with the BRPF bromodomain suggests that this compound plays a role in the regulation of gene expression, as bromodomains are known to recognize acetylated lysine residues on histone tails, a key event in the reading of epigenetic marks .
Cellular Effects
Bromodomains are involved in the regulation of gene transcription, and their inhibition can lead to changes in gene expression patterns .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of the BRPF bromodomain . This suggests that this compound may interfere with the recognition of acetylated lysine residues on histone tails, thereby influencing gene transcription .
Metabolic Pathways
Given its interaction with the BRPF bromodomain, it may be involved in pathways related to gene transcription .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GSK9311 beinhaltet die Herstellung eines Benzimidazolon-Analogons. Der spezifische Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich zugänglich gemacht. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung der Benzimidazolon-Kernstruktur und die anschließende Funktionalisierung umfassen, um die gewünschte inhibitorische Aktivität zu erzielen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert. Der Produktionsprozess beinhaltet wahrscheinlich Standardtechniken der organischen Synthese und Reinigungsmethoden, um eine hohe Reinheit und Konsistenz zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
GSK9311 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Dabei werden funktionelle Gruppen innerhalb des Moleküls ersetzt.
Oxidations- und Reduktionsreaktionen: Modifizierung des Oxidationszustands bestimmter Atome innerhalb der Verbindung.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind:
Dimethylsulfoxid (DMSO): Wird als Lösungsmittel zum Auflösen der Verbindung verwendet.
Natriumchlorid (NaCl): Wird bei der Herstellung von Salzlösungen für verschiedene Reaktionen verwendet
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit Modifikationen an bestimmten funktionellen Gruppen, um ihre inhibitorische Aktivität zu verbessern oder zu verändern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GSK6853: Ein aktiveres Analogon von GSK9311 mit höherer Potenz gegen BRPF1.
BET Bromodomain Inhibitor 3: Ein weiterer Bromodomänen-Inhibitor, der in der Forschung im Zusammenhang mit Empfängnisverhütung, Krebs und Herzkrankheiten verwendet wird
Einzigartigkeit
This compound ist einzigartig in seiner Rolle als negative Kontrolle für Studien zur Inhibition von BRPF-Bromodomänen. Seine reduzierte Potenz im Vergleich zu GSK6853 macht es wertvoll, um spezifische inhibitorische Wirkungen in experimentellen Umgebungen zu unterscheiden .
Biologische Aktivität
GSK9311 is a compound that has garnered attention in the field of epigenetics, particularly due to its role as a bromodomain inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and its significance in cancer research.
Overview of this compound
This compound hydrochloride is primarily recognized as a negative control for the more potent bromodomain inhibitor GSK6853. It is classified as a less active analogue and is utilized mainly in experimental settings to validate findings associated with GSK6853's activity against bromodomain-containing proteins, specifically BRPF1 (Bromodomain and PHD Finger Containing 1) .
Bromodomains are protein modules that recognize acetylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression through chromatin remodeling. This compound functions by inhibiting the BRPF1 bromodomain, although its efficacy is significantly lower than that of GSK6853 .
The inhibition of BRPF1 has been shown to affect several key cellular functions:
- Cell Proliferation : Inhibition by bromodomain inhibitors can lead to reduced cell growth in various cancer cell lines, including estrogen receptor-positive breast cancer cells.
- Apoptosis : Compounds like GSK6853 induce significant apoptotic cell death, while this compound serves as a control to demonstrate the specificity of these effects .
- Gene Expression Regulation : The interaction between BRPF1 and estrogen receptor alpha (ERα) indicates that BRPF1 is essential for efficient estrogen signaling, which is critical in breast cancer biology .
Case Studies
A study investigating the effects of various bromodomain inhibitors on breast cancer cells highlighted the differential impacts of this compound compared to its more potent counterparts. The research demonstrated that:
- GSK6853 led to a dose-dependent inhibition of cell growth and significant induction of apoptosis in MCF-7 cells (a model for ER-positive breast cancer).
- This compound , used as a negative control, did not exhibit similar effects, reinforcing its role as a less effective inhibitor .
Data Table: Biological Activity Comparison
Compound | pIC50 Value | Effect on Cell Proliferation | Induction of Apoptosis | Gene Expression Impact |
---|---|---|---|---|
GSK6853 | Higher | Significant | High | Downregulation of ER target genes |
This compound | Lower | Minimal | None | No significant changes |
Implications for Cancer Therapy
The exploration of bromodomain inhibitors like this compound contributes to a broader understanding of epigenetic regulation in cancer. While this compound itself is not therapeutically potent, it serves as an important tool for researchers studying the role of BRPF1 in oncogenic processes. The insights gained from using such controls can lead to the development of more effective therapeutic strategies targeting epigenetic mechanisms.
Eigenschaften
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHQFRQPGCCR-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.